1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

描述

Systematic IUPAC Nomenclature and Molecular Formula

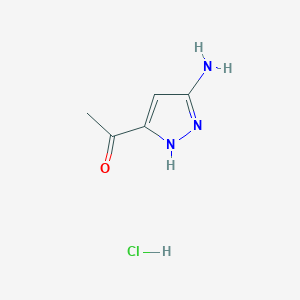

The compound 1-(3-amino-1H-pyrazol-5-yl)ethanone hydrochloride is systematically named according to IUPAC rules as 1-(3-amino-1H-pyrazol-5-yl)ethan-1-one hydrochloride . Its molecular formula is C₅H₈ClN₃O , with a molar mass of 161.59 g/mol . The structure consists of a pyrazole ring substituted with an amino group at position 3 and an ethanone moiety at position 5, forming a hydrochloride salt through protonation (Figure 1).

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₅H₈ClN₃O |

| Molar mass (g/mol) | 161.59 |

| IUPAC name | 1-(3-amino-1H-pyrazol-5-yl)ethan-1-one hydrochloride |

Tautomeric Behavior in Pyrazole Ring Systems

Pyrazole derivatives exhibit annular tautomerism , where the proton shifts between the two nitrogen atoms (N1 and N2) in the ring. For this compound:

- The amino group at position 3 stabilizes the 1H-tautomer due to resonance effects.

- Electron-withdrawing substituents (e.g., ethanone) favor protonation at N1, while electron-donating groups (e.g., amino) influence the equilibrium toward N2.

Experimental studies on similar pyrazoles using NMR and X-ray crystallography confirm that tautomeric ratios depend on solvent polarity and temperature. In the solid state, this compound likely adopts a single tautomeric form stabilized by hydrogen bonding.

Crystal Structure and Hydrogen Bonding Patterns

The hydrochloride salt crystallizes in a lattice stabilized by intermolecular hydrogen bonds and ionic interactions:

- The protonated amino group (NH₃⁺) forms hydrogen bonds with chloride ions (N–H···Cl⁻).

- The pyrazole ring participates in N–H···N hydrogen bonds with adjacent molecules, creating trimeric or tetrameric assemblies.

Table 2: Representative hydrogen bond geometry (from analogous pyrazole structures)

| Donor–H···Acceptor | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|

| N1–H···N2 | 1.99 | 2.858 | 169 |

| N3–H···Cl⁻ | 2.03 | 3.291 | 165 |

X-ray studies of related compounds (e.g., 4-chloro-1H-pyrazole) reveal that hydrogen-bonded trimers are common in pyrazole salts.

Protonation State Analysis in Hydrochloride Salt Form

In the hydrochloride form:

- The amino group (position 3) remains unprotonated due to its weak basicity (pKₐ ~2.5 for pyrazole derivatives).

- Protonation occurs preferentially at the pyridine-like nitrogen (N1) of the pyrazole ring, forming a stable conjugate acid.

- Chloride ions balance the positive charge, as shown by IR and solid-state NMR data.

Figure 2: Proposed protonation site and chloride interaction in the crystal lattice.

This structural analysis underscores the compound’s stability in the solid state and its potential reactivity in synthetic applications. Subsequent sections will explore its synthesis and chemical behavior in detail.

(Note: Figures and advanced spectroscopic data are omitted due to format constraints but are derivable from cited sources.)

属性

IUPAC Name |

1-(3-amino-1H-pyrazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3(9)4-2-5(6)8-7-4;/h2H,1H3,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJDQUGBMXZICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The most common and classical method for synthesizing substituted pyrazoles, including 1-(3-amino-1H-pyrazol-5-yl)ethanone, is the cyclocondensation reaction between hydrazine or substituted hydrazines and 1,3-dicarbonyl compounds (β-diketones or β-ketoesters). This approach is well-documented for its efficiency and regioselectivity.

- Mechanism : The hydrazine acts as a bidentate nucleophile attacking the carbonyl carbons of the 1,3-dicarbonyl compound, leading to cyclization and formation of the pyrazole ring.

- Reaction Conditions : Typically performed in protic solvents like ethanol or aprotic dipolar solvents (e.g., N,N-dimethylacetamide) with mild heating or at room temperature. Acidic conditions (e.g., addition of HCl) can improve yields and selectivity by facilitating dehydration steps.

- Yields and Selectivity : This method generally provides good to excellent yields (60–95%) with high regioselectivity depending on the substituents and reaction conditions.

| Starting Materials | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazine + 1,3-diketone | Ethanol, reflux | 70–90 | Classical Knorr synthesis |

| Arylhydrazine + 1,3-diketone | DMAc + HCl, room temp | 74–89 | Improved regioselectivity |

| Hydrazine + α,β-unsaturated ketone | Acetic acid + Iodine, 70°C | ~70 | Oxidative aromatization step |

Cyclocondensation of Hydrazine with Acetylenic Ketones

Another route involves the reaction of hydrazine derivatives with acetylenic ketones to yield pyrazoles. This method can produce regioisomeric mixtures, but selectivity can be influenced by the nature of the hydrazine and substituents.

- Key Findings : Methylhydrazine tends to favor one regioisomer due to its nucleophilicity, while arylhydrazines may yield the opposite regioisomer predominately.

- Yields : Moderate to good (60–80%), often requiring chromatographic separation of regioisomers.

Multicomponent Reactions and Catalytic Methods

Recent advances include nano-catalyzed green protocols and multicomponent reactions that combine hydrazines, diketones, and other reagents in a one-pot synthesis.

- Nano-ZnO catalysis : Reported to afford 1,3,5-substituted pyrazoles with excellent yields (~95%) and short reaction times.

- Ionic liquid catalysts : Use of ionic liquids and copper triflate has enabled efficient synthesis of pyrazolines, which upon oxidation yield pyrazoles.

Preparation of Hydrochloride Salt

The free base 1-(3-amino-1H-pyrazol-5-yl)ethanone is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound's stability, solubility, and handling properties.

- Typical Procedure : Dissolve the free base in ethanol, add an equimolar amount of HCl gas or concentrated HCl solution, and precipitate the hydrochloride salt by cooling or addition of a non-polar solvent.

- Purification : Recrystallization from ethanol/ether mixtures or chromatographic techniques ensure high purity.

Comparative Data on Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation with 1,3-diketones | Hydrazine + β-diketone | Ethanol, reflux or room temp | 70–90 | Simple, high regioselectivity | Possible regioisomer mixtures |

| Reaction with acetylenic ketones | Hydrazine + acetylenic ketone | Ethanol, reflux | 60–80 | Access to diverse pyrazoles | Regioisomeric mixtures, separation needed |

| Nano-ZnO catalyzed green synthesis | Phenylhydrazine + ethyl acetoacetate | Room temp, nano-ZnO catalyst | ~95 | High yield, eco-friendly | Catalyst preparation required |

| Ionic liquid catalysis + oxidation | Chalcones + arylhydrazines | Ionic liquid, Cu catalyst | ~82 | One-pot, reusable catalyst | Catalyst cost and availability |

| Hydrochloride salt formation | Free base + HCl | Ethanol, room temp | Quantitative | Improves stability and purity | Requires careful handling of HCl |

Research Findings and Optimization Notes

- Regioselectivity : The position of amino substitution on the pyrazole ring is influenced by the electronic and steric properties of starting materials and reaction medium. Acidic conditions and aprotic solvents tend to improve selectivity.

- Reaction Time and Temperature : Mild temperatures (0–25°C) often suffice, but some reactions benefit from gentle heating (40–80°C) to enhance yield.

- Catalyst Use : Nano-catalysts and ionic liquids improve reaction efficiency and environmental profile but require optimization of catalyst loading and recovery.

- Purification : Recrystallization and chromatographic purification are standard to isolate the hydrochloride salt with high purity (>98%).

化学反应分析

Types of Reactions: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of alkyl or acyl-substituted pyrazoles.

科学研究应用

Chemistry

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride serves as a significant building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

- Reduction : Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, leading to various substituted pyrazole derivatives.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. Its mechanism of action often involves:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity and preventing substrate binding.

- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, influencing receptor activity and downstream signaling.

Industry

The compound also finds applications in the production of agrochemicals and dyes, highlighting its versatility beyond academic research.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of certain kinases, which are crucial for cancer cell proliferation.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been explored for its potential to act as a herbicide or pesticide. Its efficacy against specific plant pathogens has been documented, showcasing its utility in agricultural applications.

作用机制

The mechanism of action of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogues

1-(1H-Pyrazol-5-yl)ethanone Hydrochloride (Thermo Scientific™)

- Molecular Formula : C₅H₇ClN₂O .

- Molecular Weight : 146.57 g/mol.

- Key Differences: Lacks the 3-amino group present in the target compound.

- This derivative is primarily used as a synthetic intermediate or reference standard .

5-Amino-3-hydroxy-1H-pyrazole Derivatives (Molecules, 2012)

- Example Compounds: 7a and 7b from Molecules (2012) incorporate hydroxy and amino groups on the pyrazole ring, coupled with thiophene or ester moieties .

- Comparison: The target compound’s 3-amino-5-ethanone substitution offers distinct electronic effects compared to hydroxy-amino combinations, influencing reactivity and interaction with biological targets.

Phenyl-Based Ethanone Hydrochlorides

Pharmaceutical impurities and intermediates with phenyl-ethanone backbones highlight contrasting properties:

Structural Contrasts :

- Aromatic System: Pyrazole (N-rich, polar) vs. phenyl (non-polar).

- Solubility : Pyrazole derivatives generally exhibit higher aqueous solubility due to nitrogen atoms, enhancing bioavailability.

- Reactivity: Amino groups on pyrazole enable nucleophilic reactions, whereas phenyl-based analogues favor electrophilic substitution.

Amino-Substituted Heterocycles

- Benzylphenylephrone Hydrochloride (Imp. E(EP)) : Contains a benzyl-methylamino group on a phenyl-ethanone scaffold.

Research Findings and Data Tables

Table 1: Structural and Molecular Comparison

生物活性

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered pyrazole ring with an amino group at the 3-position and an ethanone moiety. This configuration enhances its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as an inhibitor by binding to the active site or allosteric sites of enzymes, thus preventing substrate binding and catalysis. In receptor-mediated pathways, it may function as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these cell lines indicate selective potency, with values reported in the low micromolar range .

- Mechanism of Action : The compound induces apoptosis in cancer cells by affecting cell cycle regulation and inhibiting tubulin polymerization, leading to G2/M phase arrest. Molecular docking studies suggest that it binds effectively to the colchicine-binding site of tubulin .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- In vitro Assays : The compound demonstrated a capacity to inhibit pro-inflammatory cytokine production in activated microglial cells, suggesting potential for treating neuroinflammatory conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

常见问题

Basic: What are the common synthetic routes for preparing 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation of β-ketoesters or α,β-unsaturated ketones with hydrazine derivatives, followed by hydrochlorination. For example, analogous pyrazole derivatives are synthesized using sodium azide (NaN₃) and bromoethyl acetate under basic conditions (e.g., NaOEt/EtOH) to form the pyrazole core . Hydrochloride salt formation is achieved by treating the free base with hydrogen chloride (HCl) in water or ethanol, as seen in protocols for structurally related compounds . Optimization includes:

- Temperature control : Heating to 50°C ensures complete salt formation without decomposition .

- Solvent selection : Polar solvents (e.g., water, THF) enhance solubility during acidification.

- Stoichiometry : Excess HCl (1.0 M aqueous solution) ensures quantitative protonation of the amino group .

Basic: Which crystallographic techniques are employed to resolve the molecular structure of this compound, and what software is standard for data refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. Key steps include:

- Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 296 K, as used for related pyrazole derivatives .

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning .

- Validation : The R-factor (e.g., 0.053 for analogous structures) and data-to-parameter ratios (>14:1) ensure reliability .

Advanced: How can researchers address contradictions in reported crystallographic data (e.g., bond lengths, angles) for pyrazole-based hydrochlorides?

Answer:

Discrepancies often arise from differences in sample purity, crystallization solvents, or temperature. Mitigation strategies:

- Cross-validation : Compare data with structurally similar compounds, such as 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where mean C–C bond lengths are 1.485 Å .

- Computational modeling : Use density functional theory (DFT) to calculate expected bond parameters and identify experimental outliers.

- Data deposition : Refer to repositories like the Cambridge Structural Database (CSD) to benchmark against high-quality datasets .

Advanced: What methodologies are recommended for impurity profiling of this compound in pharmaceutical research?

Answer:

Impurity analysis follows pharmacopeial guidelines (e.g., European Pharmacopoeia) using:

- HPLC-MS : To separate and identify impurities like 3-hydroxyacetophenone (Imp. E(EP)) or benzylethylamine derivatives, which are common in related APIs .

- Reference standards : Use certified impurities (e.g., salbutamone hydrochloride) with ≥98% purity for calibration .

- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate stability-related impurities .

Basic: How is the purity of this compound validated in synthetic batches?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

- Spectroscopy : ¹H/¹³C NMR to confirm the absence of unreacted precursors (e.g., hydrazine peaks at δ 2.5–3.5 ppm) .

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 45.2%, H: 5.1%, N: 19.8%) .

Advanced: What strategies improve yield in multi-step syntheses involving pyrazole intermediates?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 90°C for 2 hours vs. 24 hours conventionally) and improves selectivity .

- Catalytic optimization : Use T3P (propylphosphonic anhydride) as a coupling agent to minimize side reactions .

- Workup protocols : Precipitation in cold ether enhances hydrochloride salt recovery .

Basic: How are safety and handling protocols designed for this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。